molecular formula C9H8BrFO4 B6315830 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid CAS No. 1892245-77-0

3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid

Cat. No.: B6315830
CAS No.: 1892245-77-0
M. Wt: 279.06 g/mol
InChI Key: HHFGUEGVNNZSGX-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H8BrFO4. It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-5,6-dimethoxybenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are used under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled temperature and pH conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. The methoxy groups influence its solubility and bioavailability, making it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,6-dimethoxybenzoic acid: Similar structure but lacks the fluorine atom.

    2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar structure but with different functional groups.

    3-Bromo-2-fluorobenzoic acid: Similar structure but lacks the methoxy groups.

Uniqueness

3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid is unique due to the presence of both bromine and fluorine atoms along with methoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-2-fluoro-5,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO4/c1-14-5-3-4(10)7(11)6(9(12)13)8(5)15-2/h3H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFGUEGVNNZSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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